molecular formula C9H8ClN B1604361 4-Chloro-6-methyl-1H-indole CAS No. 885521-78-8

4-Chloro-6-methyl-1H-indole

Cat. No. B1604361
CAS RN: 885521-78-8
M. Wt: 165.62 g/mol
InChI Key: BVKCEPCPTRIIFU-UHFFFAOYSA-N
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Description

“4-Chloro-6-methyl-1H-indole” is a derivative of indole, which is a heterocyclic compound. The indole structure is prevalent in many important synthetic drug molecules and has been found to bind with high affinity to multiple receptors .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused to a pyrrole ring, which is characteristic of indoles . The presence of a chlorine atom at the 4th position and a methyl group at the 6th position differentiates it from other indole derivatives .


Chemical Reactions Analysis

Indole derivatives, including “this compound”, are known to undergo various chemical reactions. For instance, they can participate in electrophilic substitution due to excessive π-electrons delocalization .

Scientific Research Applications

Synthesis and Functionalization through Palladium-Catalyzed Reactions

4-Chloro-6-methyl-1H-indole is a derivative within the indole class, notable for its role in the synthesis and functionalization of indoles through palladium-catalyzed reactions. This process is crucial for creating biologically active compounds, including pharmaceuticals and agrochemicals, by facilitating complex molecule formation with high functionality tolerance. Palladium catalysis has revolutionized organic synthesis, enabling efficient access to these vital compounds with minimal waste (Cacchi & Fabrizi, 2005).

Nucleophilic Reactivities of Indoles

Investigations into the nucleophilic reactivities of indole derivatives, including those similar to this compound, have provided insights into their chemical behaviors. Such studies are fundamental for understanding the reactions of indoles with various electrophiles, enabling the development of new synthetic methodologies for indole-based compounds with potential applications in drug discovery and other fields (Lakhdar et al., 2006).

Microbial Degradation

The environmental impact of indole derivatives, including this compound, has been studied, particularly their microbial degradation. Understanding the pathways and mechanisms of microbial degradation is crucial for addressing the environmental pollution caused by these compounds. Such knowledge aids in the development of bioremediation strategies to mitigate the presence of indole pollutants in the environment (Arora, Sharma, & Bae, 2015).

Oxidation to Oxindole

The oxidative transformation of indole derivatives to oxindoles by enzymes such as chloroperoxidase highlights a biological application. This reaction pathway, which can quantitatively convert indole to oxindole under optimal conditions, is significant for synthesizing oxindole derivatives, which have various pharmaceutical and agrochemical applications (Corbett & Chipko, 1979).

Structural and Biological Activity Analysis

Research on indole nuclei, including this compound, focuses on understanding their structural characteristics and biological activities. Studies involving the synthesis, structural elucidation, and analysis of these compounds contribute to the discovery of new molecules with potential therapeutic benefits. The indole nucleus is a core structure in many natural and synthetic molecules with significant biological activities, underscoring the importance of these derivatives in medicinal chemistry and drug development (Geetha et al., 2019).

Future Directions

Indole derivatives, including “4-Chloro-6-methyl-1H-indole”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are of wide interest due to their diverse biological and clinical applications .

properties

IUPAC Name

4-chloro-6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKCEPCPTRIIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646492
Record name 4-Chloro-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885521-78-8
Record name 4-Chloro-6-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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